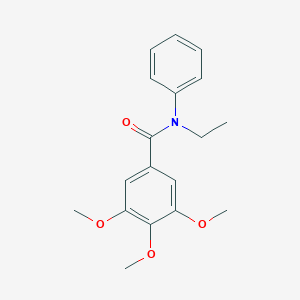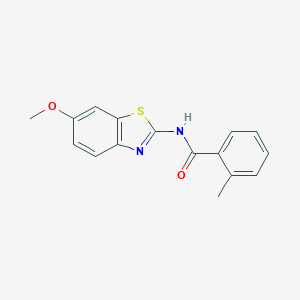![molecular formula C14H22O3 B263823 5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone, also known as Methyl jasmonate (MeJA), is a plant hormone that plays a significant role in plant growth, development, and response to environmental stress. MeJA is a naturally occurring compound found in the essential oils of various plants, including jasmine, lemon, and bergamot. In recent years, MeJA has gained attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Wirkmechanismus
MeJA exerts its effects on plants and animals through various mechanisms. In plants, MeJA acts as a signaling molecule that regulates various physiological processes, including seed germination, root growth, and defense against pathogens and herbivores. In animals, MeJA has been shown to have anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
MeJA has been shown to have various biochemical and physiological effects on plants and animals. In plants, MeJA induces the production of various secondary metabolites, including alkaloids, flavonoids, and terpenoids, which are involved in plant defense against herbivores and pathogens. In animals, MeJA has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
MeJA has several advantages and limitations for lab experiments. One advantage is its ability to induce gene expression in plants, making it a useful tool for studying gene regulation. Another advantage is its potential applications in various fields, including agriculture, medicine, and biotechnology. However, one limitation is its potential toxicity to cells and tissues, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on MeJA. One direction is the development of new methods for synthesizing MeJA, which can improve its purity and yield. Another direction is the identification of new targets for MeJA in plants and animals, which can provide insights into its mode of action. Additionally, further studies are needed to investigate the potential applications of MeJA in various fields, including agriculture, medicine, and biotechnology.
In conclusion, MeJA is a naturally occurring compound with potential applications in various fields, including agriculture, medicine, and biotechnology. Its mechanisms of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. Further research on MeJA is needed to explore its potential applications and to improve our understanding of its mode of action.
Synthesemethoden
MeJA can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of jasmonic acid with methanol in the presence of a catalyst. The extraction method involves the isolation of MeJA from the essential oils of plants using various techniques such as steam distillation and solvent extraction.
Wissenschaftliche Forschungsanwendungen
MeJA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, MeJA has been shown to enhance plant growth, increase crop yield, and improve plant resistance to environmental stress. In medicine, MeJA has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biotechnology, MeJA has been used as an inducer of gene expression and as a tool for plant tissue culture.
Eigenschaften
Molekularformel |
C14H22O3 |
|---|---|
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
(2R)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10?,11?,12?,14-/m1/s1 |
InChI-Schlüssel |
URWJVUPZIGIVFZ-GSPOMADGSA-N |
Isomerische SMILES |
CC1CCC(C(C1)O[C@H]2C=CC(=O)O2)C(C)C |
SMILES |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
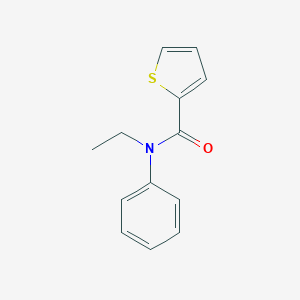
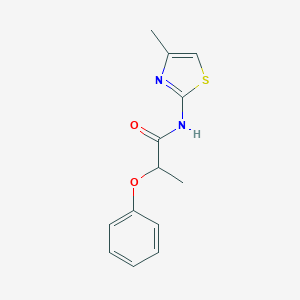
![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
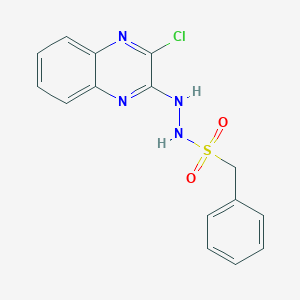
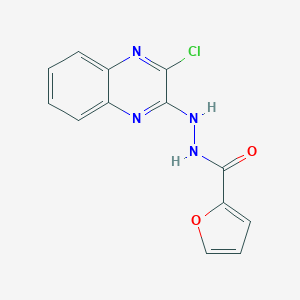
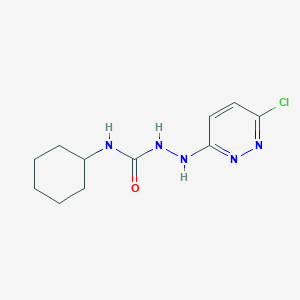

![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

